Methyl 2-(2,5-difluoropyridin-4-yl)acetate
Description
Methyl 2-(2,5-difluoropyridin-4-yl)acetate is a fluorinated pyridine derivative featuring a methyl ester group linked to a pyridine ring substituted with fluorine atoms at positions 2 and 4. Fluorinated pyridines, such as those described in patent applications (e.g., EP 4 374 877 A2), are often leveraged for their electronic and steric effects, which influence reactivity, binding interactions, and metabolic stability .
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
methyl 2-(2,5-difluoropyridin-4-yl)acetate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3 |
InChI Key |
ZFCLPRVFGSOPTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=NC=C1F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,5-difluoropyridin-4-yl)acetate typically involves the esterification of 2-(2,5-difluoropyridin-4-yl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2,5-difluoropyridin-4-yl)acetic acid.
Reduction: Formation of 2-(2,5-difluoropyridin-4-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,5-difluoropyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drug molecules.
Industry: Used in the development of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-difluoropyridin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core and Substituent Effects
Pyridine vs. Tetrazole/Imidazole/Triazole Derivatives
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate ():
This compound features a tetrazole ring fused to a hydroxyphenyl group. Unlike the pyridine core in the target compound, the tetrazole ring enables strong hydrogen bonding (intramolecular O–H⋯N) and supramolecular interactions (C–H⋯O), influencing crystal packing and solubility. The pyridine ring in the target compound, with electron-withdrawing fluorine substituents, may exhibit distinct electronic effects, such as reduced basicity and enhanced stability against nucleophilic attack compared to tetrazole derivatives .- Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (): Imidazole-based esters (e.g., compounds A–F in Figure 1) often prioritize aromatic stacking and hydrophobic interactions due to phenyl substituents.
Fluorine vs. Other Halogens/Functional Groups
- Fluorine’s electronegativity and small atomic radius confer unique properties. For example, in Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (, Compound C), the chlorine atom provides moderate electron-withdrawing effects and increased lipophilicity. However, fluorine’s stronger electronegativity in the target compound may further polarize the pyridine ring, altering charge distribution and reactivity .
- In Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl}acetate (, Compound E), the CF₃ group introduces steric bulk and hydrophobicity.
Ester Group Variations
Physicochemical and Supramolecular Properties
- Hydrogen Bonding and Crystal Packing :
The hydroxyphenyl-tetrazole derivative () forms robust intramolecular O–H⋯N bonds and intermolecular C–H⋯O interactions, stabilizing its crystal lattice. In contrast, the fluorine atoms in the target compound are poor hydrogen bond acceptors, likely resulting in weaker intermolecular forces and differing solid-state packing behavior . - π-π Interactions : Aromatic stacking is prominent in imidazole derivatives with phenyl substituents (). The pyridine ring in the target compound, while aromatic, may engage in weaker π-π interactions due to electron-withdrawing fluorine substituents, reducing stacking propensity compared to phenyl- or chlorophenyl-substituted analogs .
Biological Activity
Methyl 2-(2,5-difluoropyridin-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a difluoropyridine moiety which is known to influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. Research indicates that compounds containing difluoropyridine derivatives often exhibit:
- Antimicrobial Activity : Some studies have shown that similar structures can inhibit the growth of various microbial strains, including drug-resistant bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be relevant in treating diseases like tuberculosis and other infections.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related pyridine derivatives indicated that compounds with similar structures exhibited potent activity against Mycobacterium tuberculosis (Mtb). For example, compounds with a difluoropyridine scaffold demonstrated minimum inhibitory concentrations (MICs) below 0.016 μg/mL against Mtb . This suggests that this compound may also possess significant antimicrobial properties.
Cytotoxicity Assays
In assessing cytotoxic effects, it was found that related compounds had low cytotoxicity with IC50 values greater than 64 μg/mL . This safety profile is crucial for the development of therapeutic agents as it indicates a favorable therapeutic index.
Case Studies and Research Findings
| Study | Compound | Activity | MIC (μg/mL) | IC50 (μg/mL) |
|---|---|---|---|---|
| Pyridine derivatives | Antimicrobial against Mtb | <0.016 | >64 | |
| D2/D3/5-HT1A agonists | Neurotransmitter modulation | - | 23.9 - 159.7 |
Case Study: Antitubercular Activity
A series of pyridine derivatives were synthesized and evaluated for their antitubercular activity. This compound was included in this evaluation due to its structural similarities to known active compounds. The results indicated that this class of compounds could inhibit mycolic acid biosynthesis in Mtb, which is critical for bacterial survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
